
(3-(Methylthio)pyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methylthio)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H10N2S It is a derivative of pyridine, featuring a methylthio group at the 3-position and a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Synthesis: One method involves the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions.
Suzuki-Miyaura Coupling: Another method is the Suzuki-Miyaura cross-coupling reaction, which is widely applied for carbon-carbon bond formation.
Industrial Production Methods: Industrial production methods for (3-(Methylthio)pyridin-2-yl)methanamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(Methylthio)pyridin-2-yl)methanamine can undergo oxidation reactions to form various products such as aldehydes and ketones.
Substitution: This compound can participate in substitution reactions, where the methylthio group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation Products: Aldehydes and ketones.
Substitution Products: Depending on the nucleophile or electrophile used, various substituted pyridine derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.
Industry:
Optical Materials:
Wirkmechanismus
The mechanism of action of (3-(Methylthio)pyridin-2-yl)methanamine involves its interaction with various molecular targets. For example, in catalytic applications, the compound acts as a ligand, coordinating with metal centers to facilitate reactions such as hydrogenation. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(2-(Methylthio)pyridin-3-yl)methanamine: This compound has a similar structure but with the methylthio group at the 2-position and the methanamine group at the 3-position.
N-(Pyridin-2-ylmethylene)methanamine: This compound is used in the synthesis of metal complexes for optical materials.
Uniqueness:
Structural Differences: The position of the methylthio and methanamine groups in (3-(Methylthio)pyridin-2-yl)methanamine provides unique reactivity and interaction profiles compared to its isomers and analogs.
Applications: Its specific structure makes it suitable for applications in catalysis and optical materials, where other similar compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C7H10N2S |
|---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
(3-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3 |
InChI-Schlüssel |
CNUBUXACJLDAMD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=CC=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


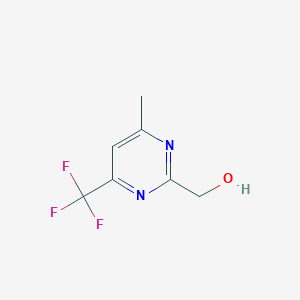
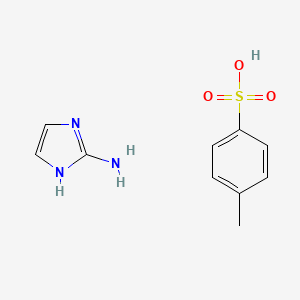
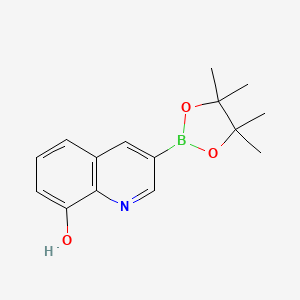
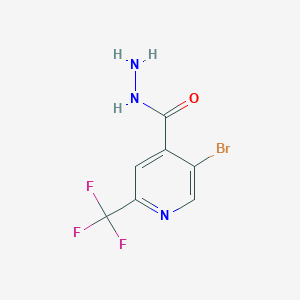
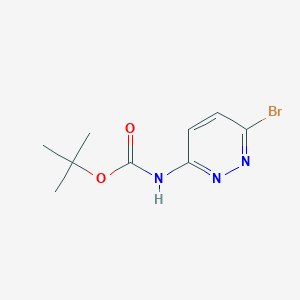


![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)

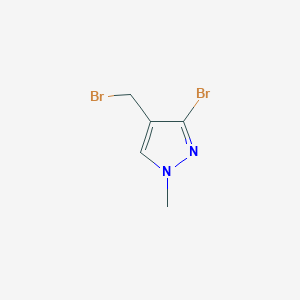
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)

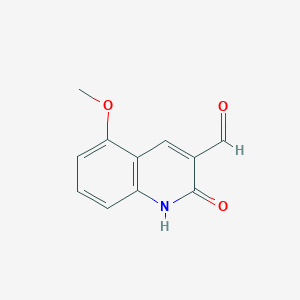
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
